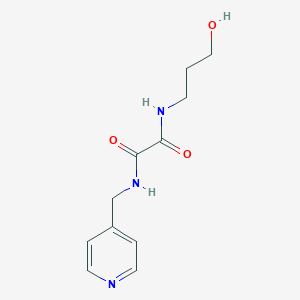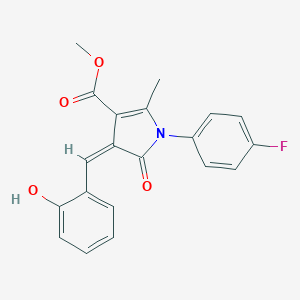![molecular formula C19H18ClN3O3S B299132 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B299132.png)
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as EF5, is a compound that has been extensively studied for its applications in scientific research. EF5 is a hypoxia marker that is used to detect low oxygen levels in cells and tissues.
Mecanismo De Acción
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a nitroimidazole derivative that is selectively reduced in hypoxic cells. In the presence of low oxygen levels, 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is reduced to 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneH, which forms covalent adducts with thiol-containing proteins. This reaction is irreversible and allows for the detection of hypoxic cells and tissues.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a low toxicity profile and minimal interference with cellular metabolism. It is rapidly cleared from the body and does not accumulate in tissues. 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used in various animal models to evaluate the oxygenation status of tumors and to assess the efficacy of hypoxia-targeted therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its selectivity for hypoxic cells and tissues. It allows for the accurate detection of low oxygen levels in vivo and in vitro. 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also relatively easy to synthesize and has a low toxicity profile. However, 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has a short half-life and requires specialized imaging techniques for detection. It also has limited applicability in certain tissues, such as the brain, due to its inability to cross the blood-brain barrier.
Direcciones Futuras
There are several future directions for the use of 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in scientific research. One area of interest is the development of new imaging techniques that can improve the detection and quantification of hypoxia in vivo. Another area of interest is the use of 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other hypoxia-targeted therapies to improve treatment efficacy. Additionally, 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione may have potential applications in other disease areas, such as ischemic heart disease and stroke.
Métodos De Síntesis
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is synthesized using a multi-step process that involves the reaction between 4-chlorobenzaldehyde and diethyl malonate to form 4-chloro-2-(diethylamino)benzaldehyde. This intermediate is then reacted with ethyl cyanoacetate to form 4-chloro-2-(diethylamino)-5-ethoxycarbonylmethylenebenzaldehyde. The final step involves the reaction between this intermediate and thiourea to form 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is primarily used as a hypoxia marker in scientific research. It is used to detect low oxygen levels in cells and tissues, which is important for understanding the role of hypoxia in various diseases, including cancer. 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also used to evaluate the efficacy of hypoxia-targeted therapies and to assess the oxygenation status of tumors.
Propiedades
Nombre del producto |
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C19H18ClN3O3S |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
(5E)-1-(4-chlorophenyl)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18ClN3O3S/c1-3-22(4-2)16-10-9-14(26-16)11-15-17(24)21-19(27)23(18(15)25)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,21,24,27)/b15-11+ |
Clave InChI |
OWLPWLUYXOMLTC-RVDMUPIBSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299052.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299057.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)

![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)

![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299065.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)

![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299071.png)
![isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299072.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one](/img/structure/B299073.png)